molecular formula C8H5F6NO2 B12329079 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol

Cat. No.: B12329079
M. Wt: 261.12 g/mol
InChI Key: OUALUKSTKGUQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol is a fluorinated organic compound that features prominently in various scientific and industrial applications. The presence of trifluoromethyl groups and a pyridine ring in its structure imparts unique chemical and physical properties, making it a valuable compound in the fields of pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of a suitable precursor, such as trichloromethyl-pyridine, followed by subsequent reactions to introduce the hydroxyl groups . The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The production process is designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and carboxylic acids. These products retain the unique properties imparted by the trifluoromethyl groups, making them valuable intermediates in further chemical synthesis .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both trifluoromethyl groups and hydroxyl groups in 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol imparts unique properties, such as increased lipophilicity and the ability to form hydrogen bonds. These characteristics make it particularly valuable in the design of bioactive compounds and advanced materials .

Biological Activity

Overview

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol is a fluorinated organic compound with potential applications in pharmaceuticals, agrochemicals, and biological research. The inclusion of trifluoromethyl groups and a pyridine ring enhances its chemical stability, metabolic resistance, and binding affinity to biological targets. These properties make it an attractive candidate for studying enzyme inhibition, protein-ligand interactions, and drug development.

The compound exhibits biological activity primarily through:

  • Enzyme Inhibition : The trifluoromethyl groups enhance binding to enzyme active sites by increasing hydrophobic interactions and electronic effects. This can lead to the inhibition of enzymes critical for bacterial or cellular processes.
  • Protein-Ligand Interactions : The pyridine ring facilitates π-stacking and hydrogen bonding with proteins, improving selectivity and potency.
  • Membrane Permeability : Fluorination increases lipophilicity, aiding in cellular uptake and bioavailability.

Biological Applications

  • Antibacterial Activity
    • The compound demonstrates significant inhibitory effects on bacterial enzymes and cell wall synthesis pathways. Studies indicate that fluorinated compounds like this one show enhanced activity against E. coli and P. aeruginosa, with inhibition rates exceeding 70% in certain cases .
    • Minimum inhibitory concentration (MIC) values for similar fluorinated derivatives range from 0.78 µg/mL to 8.3 µM against gram-positive and gram-negative bacteria .
  • Pharmaceutical Development
    • It is being explored as a scaffold for drugs targeting metabolic stability and bioavailability issues. Fluorinated molecules are known to resist enzymatic degradation, making them suitable for long-lasting therapeutic effects .
  • Agrochemical Applications
    • The compound is utilized in the development of herbicides and insecticides due to its ability to enhance the biological activity of active ingredients. Its trifluoromethyl groups improve the compound's environmental stability.
  • Enzyme Targeting
    • The molecule's structure allows it to act as a ligand in studies involving enzyme-substrate interactions. It has been particularly useful in the design of inhibitors for tyrosinase and other oxidoreductases .

Case Studies

Study FocusKey Findings
Antibacterial ScreeningDemonstrated >70% inhibition against E. coli and P. aeruginosa .
Enzyme InhibitionEffective as a tyrosinase inhibitor with IC50 values comparable to kojic acid .
Drug DevelopmentEnhanced metabolic stability observed in fluorinated analogs .
Agrochemical EfficacyImproved herbicidal activity when used as a precursor molecule.

Comparison with Similar Compounds

Compound NameUnique PropertiesApplications
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanoneChlorine substitution enhances reactivityAntibacterial agents
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanoneHigher binding affinity due to chlorine additionPharmaceutical intermediates
6-(Trifluoromethyl)nicotinaldehydePyridine-based structure improves selectivityAgrochemical synthesis

Properties

Molecular Formula

C8H5F6NO2

Molecular Weight

261.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethane-1,1-diol

InChI

InChI=1S/C8H5F6NO2/c9-7(10,11)5-1-4(2-15-3-5)6(16,17)8(12,13)14/h1-3,16-17H

InChI Key

OUALUKSTKGUQCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(C(F)(F)F)(O)O

Origin of Product

United States

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